Cas no 89667-90-3 (7-Octenoic acid, 8-(3-pyridinyl)-8-(2-thienyl)-, (Z)-)

89667-90-3 structure
Productnaam:7-Octenoic acid, 8-(3-pyridinyl)-8-(2-thienyl)-, (Z)-
CAS-nummer:89667-90-3
MF:C17H19NO2S
MW:301.40326333046
CID:592716
7-Octenoic acid, 8-(3-pyridinyl)-8-(2-thienyl)-, (Z)- Chemische en fysische eigenschappen
Naam en identificatie
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- 7-Octenoic acid, 8-(3-pyridinyl)-8-(2-thienyl)-, (Z)-
- 8-pyridin-3-yl-8-thiophen-2-yloct-7-enoic acid
- 7-Octenoic acid, 8-(3-pyridinyl)-8-(2-thienyl)-, (Z)- (9CI)
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- Inchi: 1S/C17H19NO2S/c19-17(20)10-4-2-1-3-8-15(16-9-6-12-21-16)14-7-5-11-18-13-14/h5-9,11-13H,1-4,10H2,(H,19,20)/b15-8-
- InChI-sleutel: KMQOEWCRBOTLEZ-NVNXTCNLSA-N
- LACHT: C(O)(=O)CCCCC/C=C(/C1=CC=CN=C1)\C1SC=CC=1
Berekende eigenschappen
- Exacte massa: 301.114
- Monoisotopische massa: 301.114
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 4
- Zware atoomtelling: 21
- Aantal draaibare bindingen: 8
- Complexiteit: 357
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 1
Experimentele eigenschappen
- Dichtheid: 1.174±0.06 g/cm3(Predicted)
- Kookpunt: 505.9±50.0 °C(Predicted)
- pka: 4.75±0.10(Predicted)
7-Octenoic acid, 8-(3-pyridinyl)-8-(2-thienyl)-, (Z)- Gerelateerde literatuur
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Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
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Patrick Fiorenza,Vito Raineri,Stefan G. Ebbinghaus,Raffaella Lo Nigro CrystEngComm, 2011,13, 3900-3904
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3. Cell morphology as a design parameter in the bioengineering of cell–biomaterial surface interactionsRichard Thorogate,Nicola Mordan Biomater. Sci., 2021,9, 8032-8050
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Zheng-Han Guo,Ling-Li Zhou,Dong-Sheng Pan,Sai Huang,Jin-Kun Li,Jun-Ling Song New J. Chem., 2021,45, 11845-11851
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5. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114
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